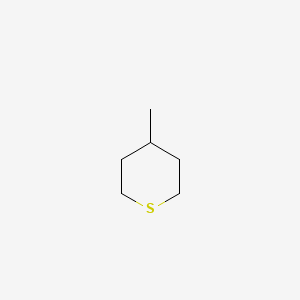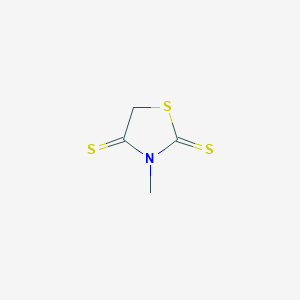
2-Fluoro-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxypyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine and methoxy groups in the pyrimidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-4-methoxypyrimidine typically involves the substitution of chlorine atoms in 2-chloropyrimidine with fluorine using cesium fluoride in aprotic dipolar solvents . This method is preferred due to its efficiency in producing high yields of the desired fluoropyrimidine.
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The use of cesium fluoride as the fluorinating agent and aprotic dipolar solvents ensures a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Cesium fluoride in aprotic dipolar solvents.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Fluoro-4-methoxypyrimidine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxypyrimidine involves its interaction with various molecular targets and pathways:
Thymidylate Synthase Inhibition: The compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the disruption of cell proliferation.
RNA and DNA Modifying Enzymes: It also inhibits RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, contributing to its cytotoxic effects.
Comparison with Similar Compounds
5-Fluorouracil: A widely used fluorinated pyrimidine in cancer treatment.
2-Fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.
Uniqueness: 2-Fluoro-4-methoxypyrimidine is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity compared to other fluorinated pyrimidines .
Properties
CAS No. |
39030-96-1 |
|---|---|
Molecular Formula |
C5H5FN2O |
Molecular Weight |
128.10 g/mol |
IUPAC Name |
2-fluoro-4-methoxypyrimidine |
InChI |
InChI=1S/C5H5FN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 |
InChI Key |
OMQUOYFSRFPLLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)









![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)


